

# Investigating the molecular structure of Ribociclib

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## Compound of Interest

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An In-depth Technical Guide on the Molecular Structure of Ribociclib

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## Abstract

Ribociclib (marketed as Kisqali) is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] Its development marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5][6] This technical guide provides a comprehensive examination of the molecular structure of Ribociclib, its physicochemical properties, its mechanism of action at a molecular level, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Molecular and Physicochemical Properties

Ribociclib is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the ATP-binding pocket of CDK4 and CDK6.[7][8] The chemical name for Ribociclib is 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[9] The drug is often formulated as a succinate salt to improve its physicochemical properties.[3][10][11]

## Core Structure

The core of the Ribociclib molecule is a pyrrolo[2,3-d]pyrimidine scaffold. This bicyclic system serves as the primary anchor within the kinase domain. Key substitutions on this core are responsible for its potency and selectivity:

- A cyclopentyl group at the N7 position of the pyrrole ring.
- An aminopyridine linker attached to a piperazine ring at the C2 position.
- A dimethylcarboxamide group at the C6 position.

## Quantitative Data Summary

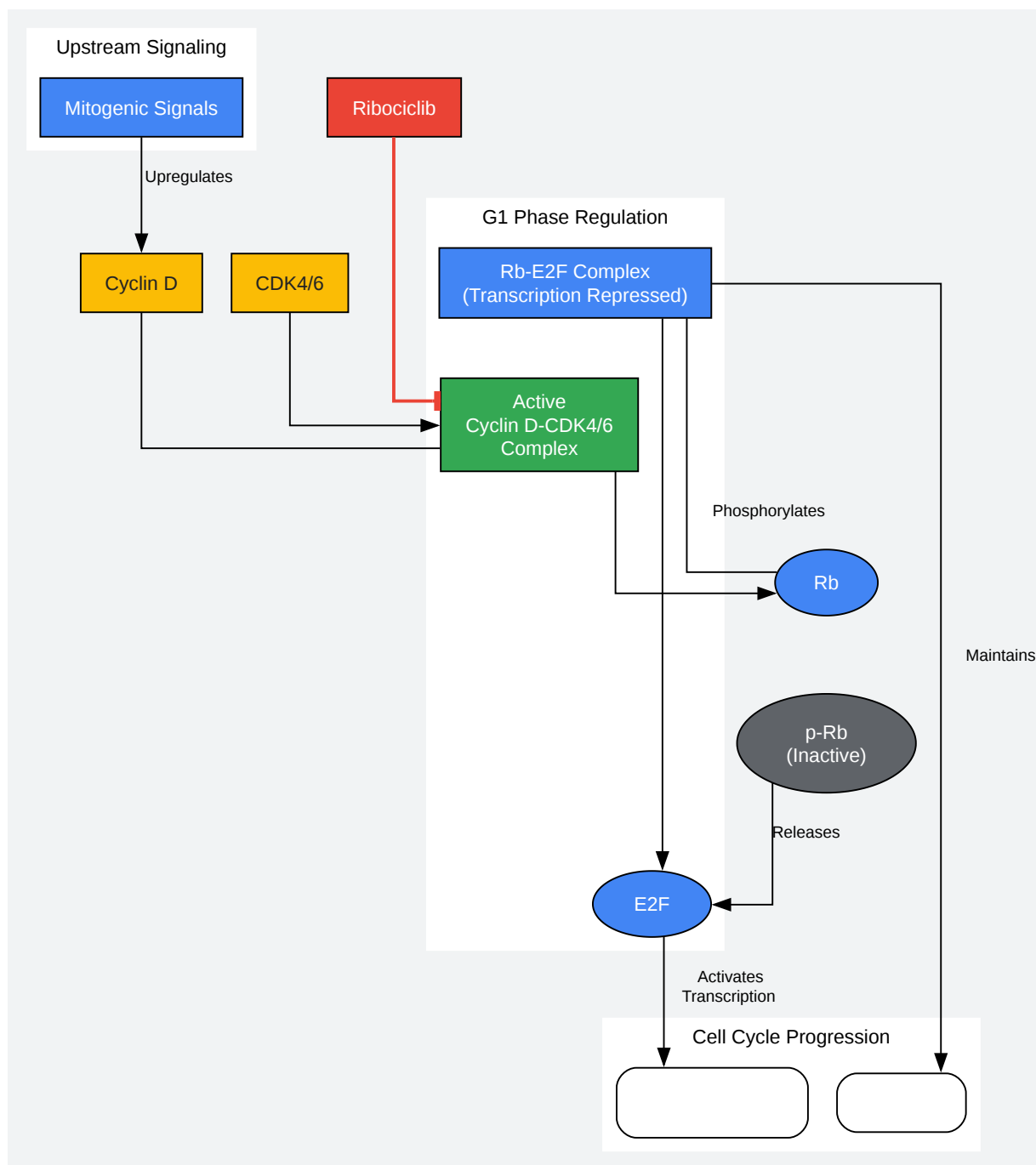
The fundamental properties of Ribociclib are summarized in the table below.

Property	Value	Reference
IUPAC Name	7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide	[9]
Synonyms	LEE011, LEE-011, Kisqali	[9][12]
Molecular Formula	C <sub>23</sub> H <sub>30</sub> N <sub>8</sub> O	[1][9][12][13]
Molecular Weight	434.54 g/mol	[1][9][12][13]
CAS Number	1211441-98-3 (free base)	[6][9][14]
Appearance	White to off-white solid	[6]
Solubility	Sparingly soluble in aqueous media; soluble in DMSO and ethanol	[6]

## Mechanism of Action: The CDK4/6-Cyclin D-Rb Signaling Pathway

Ribociclib exerts its therapeutic effect by targeting the core machinery of the cell cycle. In many cancers, the cyclin D–CDK4/6–retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cellular proliferation.<sup>[7][15][16]</sup>

- **Activation:** In the G1 phase of the cell cycle, mitogenic signals lead to the synthesis of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6.<sup>[2][15]</sup>
- **Phosphorylation:** The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb).<sup>[1][7]</sup>
- **G1/S Transition:** Phosphorylation of pRb causes it to release the E2F transcription factor.<sup>[2][15]</sup> Liberated E2F activates the transcription of genes necessary for the cell to transition from the G1 phase to the S (DNA synthesis) phase, committing the cell to division.<sup>[2][15]</sup>
- **Inhibition by Ribociclib:** Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the kinase from phosphorylating pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The cell is consequently arrested in the G1 phase, and proliferation is halted.<sup>[1][7][9][16]</sup>



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Ribociclib inhibits the active Cyclin D-CDK4/6 complex, causing G1 cell cycle arrest.

## Quantitative Analysis of Inhibitory Activity

The potency and selectivity of Ribociclib have been quantified through biochemical assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate its high affinity for CDK4 and CDK6 compared to other kinases.

Target	Ribociclib IC <sub>50</sub> (nM)	Palbociclib IC <sub>50</sub> (nM)	Abemaciclib IC <sub>50</sub> (nM)	Reference
CDK4/cyclin D1	10	9 - 11	2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[17]</a> <a href="#">[18]</a>
CDK6/cyclin D3	39	15	9.9	<a href="#">[4]</a> <a href="#">[17]</a> <a href="#">[18]</a>

Note: IC<sub>50</sub> values can vary slightly based on assay conditions. The data presented provides a comparative overview of the three approved CDK4/6 inhibitors.

## Experimental Methodologies

The characterization of Ribociclib's structure and function relies on a suite of advanced analytical and biological techniques.

### Structural Elucidation

**X-ray Crystallography** This technique is used to determine the precise three-dimensional atomic structure of a molecule, including how it binds to its target protein.

- Protocol:
  - Crystallization: The target molecule (e.g., Ribociclib succinate salt or the CDK6-Ribociclib complex) is purified and induced to form a highly ordered single crystal.[\[11\]](#)[\[19\]](#)
  - Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[\[11\]](#)[\[19\]](#)
  - Structure Solution: The diffraction pattern is computationally processed to generate an electron density map of the molecule.

- **Model Building and Refinement:** An atomic model is built into the electron density map and refined to best fit the experimental data. The final structure provides detailed information on bond lengths, angles, and intermolecular interactions. The co-crystal structure of Ribociclib with CDK6 has been resolved at 2.37 Å.[\[20\]](#)

**Nuclear Magnetic Resonance (NMR) Spectroscopy** NMR is used to determine the structure of small molecules in solution and is particularly useful for confirming identity and characterizing impurities or degradation products.[\[21\]](#)

- **Protocol:**
  - **Sample Preparation:** A small amount of Ribociclib is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
  - **Data Acquisition:** The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei (typically <sup>1</sup>H or <sup>13</sup>C) is recorded as a function of frequency.
  - **Spectral Analysis:** The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow chemists to deduce the molecular structure and connectivity of atoms.

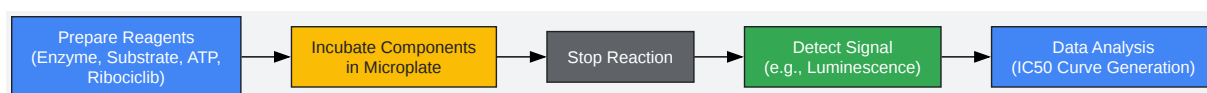
## Functional and In Vitro Characterization

**In Vitro Kinase Assay** This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. It is the primary method for determining IC<sub>50</sub> values.

- **Protocol:**
  - **Reagent Preparation:** Purified, active CDK4/cyclin D1 or CDK6/cyclin D3 enzyme is prepared in assay buffer. A specific substrate (e.g., a peptide derived from Rb protein) and ATP are also prepared.
  - **Compound Dilution:** Ribociclib is serially diluted to create a range of concentrations.
  - **Reaction Incubation:** The enzyme, substrate, ATP, and varying concentrations of Ribociclib are combined in the wells of a microplate and incubated at a controlled temperature (e.g.,

37°C) for a set time.

- Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured (less ATP means higher kinase activity).
- Data Analysis: The signal is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC<sub>50</sub> value.



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A generalized workflow for an in vitro kinase inhibition assay.

**Cell Viability (MTT) Assay** This assay measures the metabolic activity of cells as an indicator of cell viability or proliferation, assessing the downstream effect of G1 arrest.[22][23]

- Protocol:
  - Cell Seeding: Breast cancer cells (e.g., MCF-7) are plated in 96-well plates and allowed to attach overnight.[22]
  - Drug Treatment: Cells are treated with serial dilutions of Ribociclib for a specified period (e.g., 72 hours).[22]
  - MTT Addition: MTT reagent is added to each well. Metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[22]
  - Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
  - Absorbance Reading: The absorbance of the purple solution is measured using a plate reader. The intensity is directly proportional to the number of viable cells.

**Cell Cycle Analysis by Flow Cytometry** This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, G2/M), directly demonstrating the G1 arrest induced by Ribociclib.[22]

- Protocol:
  - Cell Treatment: Cells are seeded and treated with Ribociclib for 24-48 hours.[22]
  - Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.[22]
  - Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye like propidium iodide (PI).[22] The amount of fluorescence is directly proportional to the amount of DNA in each cell.
  - Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
  - Data Analysis: The data is plotted as a histogram. Cells in G1 have a 2n DNA content, while cells in G2/M have a 4n DNA content. Cells in S phase have an intermediate amount. The percentage of cells in each phase is calculated, revealing the accumulation of cells in G1 after treatment.

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